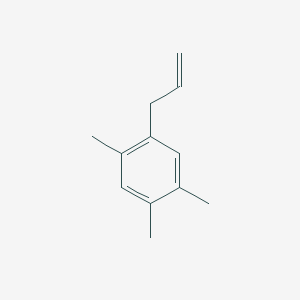

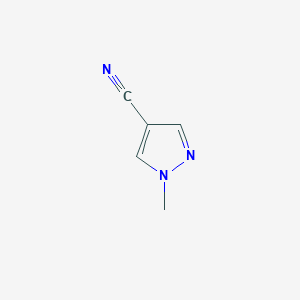

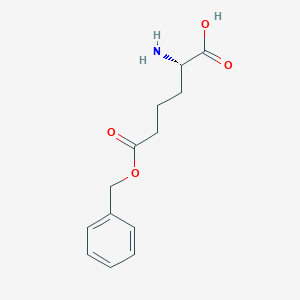

1-methyl-1H-pyrazole-4-carbonitrile

概要

説明

Synthesis Analysis

Several papers describe the synthesis of pyrazole derivatives through different methods. A catalyst-free combinatorial library synthesis of novel pyrazole derivatives is reported, which involves a four-component reaction in water at ambient temperature . Another paper discusses the microwave-induced synthesis of pyrazole derivatives, which proceeds without any catalyst and offers high selectivities and yields . Additionally, a grinding method for the synthesis of pyrazole derivatives is described, which is catalyst-free and efficient . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be applicable to the synthesis of 1-methyl-1H-pyrazole-4-carbonitrile.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic analyses, such as IR and NMR spectroscopy, and in some cases, X-ray crystallography . The crystal structure of certain pyrazole derivatives has been determined, providing detailed information on the arrangement of atoms and the geometry of the molecule . Understanding the molecular structure is crucial for predicting the reactivity and interactions of the compound.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions. The coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides leads to the formation of triazenes . The condensation reactions are used to synthesize different pyrazole derivatives, as described in the papers, and involve the reaction of hydrazine hydrate, malononitrile, and various aromatic aldehydes . These reactions are essential for the functionalization and diversification of the pyrazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Some derivatives have been investigated for their antimicrobial activities, indicating their potential in medicinal chemistry . Others have been studied as corrosion inhibitors for mild steel, demonstrating their application in materials science . The solubility, crystallization behavior, and hydrogen bonding patterns of these compounds are also discussed, which are important for understanding their behavior in different environments .

科学的研究の応用

1. Synthesis of Functionalized Pyrazole Derivatives

- Application Summary : Pyrazole-4-carbonitrile derivatives are used in the synthesis of functionalized pyrazole derivatives, which have diverse biological applications .

- Methods of Application : The synthesis involves aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde . The resulting compound then reacts with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .

- Results : The synthesized compounds showed significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumors .

2. One-Pot Synthesis of Multicomponent Pyrazole-4-Carbonitrile Derivatives

- Application Summary : Pyrazole-4-carbonitrile derivatives are synthesized through a multicomponent reaction using a heterogeneous acid catalyst . This method is environmentally friendly as it operates under solvent-free conditions .

- Methods of Application : The synthesis protocol involves the functionalization of polyvinyl alcohol by sulfonic acid groups . The resulting catalyst is then used in a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine .

- Results : The catalyst displayed appreciable catalytic performance, yielding 89% of the desired pyrazole product under ambient reaction conditions . The catalyst showed recyclability up to the sixth cycle without considerable loss in its activity .

3. Synthesis of Indole Derivatives

- Application Summary : Indole derivatives, which can be synthesized from pyrazole-4-carbonitrile derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : The synthesis of indole derivatives typically involves the reaction of a pyrazole-4-carbonitrile derivative with an appropriate electrophile, followed by cyclization and functionalization .

- Results : The synthesized indole derivatives have shown potential in various therapeutic applications, demonstrating their importance in medicinal chemistry .

4. Synthesis of 1H-Pyrazolo[3,4-b]quinolines

- Application Summary : 1H-Pyrazolo[3,4-b]quinolines, which can be synthesized from 1-methyl-1H-pyrazole-4-carbonitrile, are important heterocyclic compounds with potential applications in medicinal chemistry .

- Methods of Application : The synthesis involves the reduction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with Raney-nickel alloy and formic acid .

- Results : The resulting 1H-Pyrazolo[3,4-b]quinolines can be further functionalized for various applications .

5. Synthesis of 4-Cyano Pyrazole Derivatives

- Application Summary : Derivatives of pyrazole, such as 4-cyano pyrazole, are used in the synthesis of various drugs . These compounds have shown potential in treating cognitive problems caused by brain disease or injury .

- Methods of Application : The synthesis of 4-cyano pyrazole derivatives typically involves the reaction of a pyrazole-4-carbonitrile derivative with an appropriate electrophile, followed by cyclization and functionalization .

- Results : The synthesized 4-cyano pyrazole derivatives have shown potential in various therapeutic applications, demonstrating their importance in medicinal chemistry .

6. Synthesis of Pyrazole-Based Heterocycles

- Application Summary : Pyrazole-4-carbonitrile derivatives are used in the synthesis of a novel class of pyrazole-based heterocycles . These compounds have diverse biological applications .

- Methods of Application : The synthesis involves aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde . The resulting compound then reacts with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .

- Results : The synthesized compounds showed significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumors .

Safety And Hazards

将来の方向性

While specific future directions for 1-methyl-1H-pyrazole-4-carbonitrile are not mentioned in the available resources, pyrazoles and their derivatives are gaining more attention in the field of medicinal chemistry due to their diverse biological activities . For example, new RET kinase inhibitors are being developed based on the structure of pyrazole derivatives .

特性

IUPAC Name |

1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7-8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBQNKBEGIMBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508789 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

66121-71-9 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)